molecular formula C12H18ClN3O B11858482 6-(Cyclohexyloxy)picolinimidamide hydrochloride CAS No. 1179361-74-0

6-(Cyclohexyloxy)picolinimidamide hydrochloride

Katalognummer: B11858482
CAS-Nummer: 1179361-74-0
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: UNXNXXDMMQLAGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclohexyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . It is known for its unique structure, which includes a cyclohexyloxy group attached to a picolinimidamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 6-(Cyclohexyloxy)picolinimidamide hydrochloride typically involves multiple steps, starting with the preparation of the picolinimidamide core. The cyclohexyloxy group is then introduced through a series of reactions. Industrial production methods often involve bulk custom synthesis to ensure high purity and yield .

Analyse Chemischer Reaktionen

6-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-(Cyclohexyloxy)picolinimidamide hydrochloride is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6-(Cyclohexyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:

    6-(Cyclohexyloxy)picolinimidamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    6-(Cyclohexyloxy)picolinamide: Has a different functional group, leading to variations in its chemical properties and applications.

    6-(Cyclohexyloxy)picolinic acid: Contains a carboxylic acid group, which influences its acidity and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

1179361-74-0

Molekularformel

C12H18ClN3O

Molekulargewicht

255.74 g/mol

IUPAC-Name

6-cyclohexyloxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c13-12(14)10-7-4-8-11(15-10)16-9-5-2-1-3-6-9;/h4,7-9H,1-3,5-6H2,(H3,13,14);1H

InChI-Schlüssel

UNXNXXDMMQLAGT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=CC=CC(=N2)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.